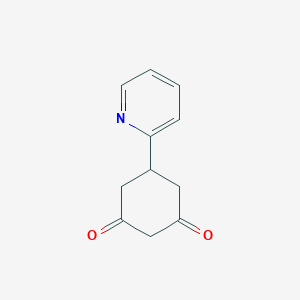

5-Pyridin-2-ylcyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12-11/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSQHXOYMTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440317 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144128-79-0 | |

| Record name | 5-pyridin-2-ylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 2 Ylcyclohexane 1,3 Dione and Analogues

General Synthetic Strategies for Cyclohexane-1,3-diones

The construction of the cyclohexane-1,3-dione ring system is typically achieved through several robust and well-documented synthetic routes. These methods primarily focus on forming the six-membered ring through carbon-carbon bond formation.

A prevalent and highly effective strategy for synthesizing cyclohexane-1,3-dione derivatives involves a sequential Michael addition and Claisen condensation. organic-chemistry.org This [3+3] annulation approach combines a three-carbon Michael donor with a three-carbon Michael acceptor. A notable example is the reaction between an enolate, such as that derived from acetone, and an α,β-unsaturated ester, like ethyl acrylate (B77674). google.com

The process begins with a base-catalyzed Michael addition, where a nucleophilic enolate attacks the β-carbon of the unsaturated ester. This is often followed by a second Michael addition and a subsequent intramolecular Claisen condensation to form the cyclic dione (B5365651) structure. organic-chemistry.org The choice of base and reaction conditions is crucial for controlling the reaction pathway and minimizing side products. organic-chemistry.org

Table 1: Michael Addition-Claisen Condensation Parameters

| Parameter | Description | Common Examples | References |

|---|---|---|---|

| Michael Donor | Provides the nucleophilic enolate. | Acetone, Substituted Ketones, Diethyl Malonate | organic-chemistry.org, google.com |

| Michael Acceptor | α,β-unsaturated carbonyl compound. | Ethyl Acrylate, Methyl Acrylate | google.com |

| Base/Catalyst | Deprotonates the donor to form the enolate. | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | organic-chemistry.org |

| Solvent | Should be dry and inert. | Toluene, Tetrahydrofuran (THF) | google.com |

| Temperature | Critical for controlling reactivity. | -10 °C to 0 °C for enolate formation, then room temperature. | organic-chemistry.org |

This methodology has been refined to a one-pot process, enhancing its efficiency and scalability for producing various substituted cyclohexane-1,3-diones. google.com

Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is another cornerstone in the synthesis of cyclic ketones. When integrated into a tandem sequence, such as a double Michael addition followed by a Dieckmann condensation, it becomes a powerful tool for constructing highly substituted cyclohexane (B81311) rings. researchgate.net

This approach allows for the formation of three new carbon-carbon bonds, including a quaternary center, in a single, efficient one-pot reaction. For instance, benzylic nitriles or esters can be reacted with methyl acrylate in the presence of a strong base like potassium tert-butoxide to yield 4,4-disubstituted cyclohexane β-keto esters with high efficiency.

Condensation reactions involving dicarbonyl precursors provide another versatile route. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). wikipedia.org, juniperpublishers.com

While often used to form α,β-unsaturated products, domino reactions that incorporate a Knoevenagel condensation with a subsequent Michael addition and cyclization can lead to complex heterocyclic systems, including those fused to a cyclohexane ring. rsc.org, nih.gov These multi-component reactions are highly efficient, generating molecular complexity from simple starting materials in a single step. nih.gov

Specific Synthesis of 5-Pyridin-2-ylcyclohexane-1,3-dione

While direct, optimized protocols for the synthesis of this compound are not prominently featured in available literature, a plausible and effective synthetic pathway can be constructed by applying the general principles of the Michael addition. The key strategic bond formation would introduce the pyridin-2-yl moiety at the C-5 position of the cyclohexane ring.

A logical approach to the synthesis of this compound involves a conjugate addition (Michael addition) of a suitable dicarbonyl nucleophile to 2-vinylpyridine (B74390).

Proposed Synthetic Pathway:

Michael Addition: The reaction would be initiated by the base-catalyzed addition of a malonic ester, such as diethyl malonate, to 2-vinylpyridine. The base, typically sodium ethoxide (NaOEt) in ethanol, deprotonates the active methylene (B1212753) group of the malonate to generate a soft nucleophile. This nucleophile then adds to the β-carbon of 2-vinylpyridine to form an intermediate adduct.

Cyclization with an Acyl Donor: The resulting malonate derivative would then be reacted with a source of a two-carbon acyl unit, such as diketene (B1670635) or through acylation followed by cyclization, to construct the remainder of the cyclohexane-1,3-dione ring.

Hydrolysis and Decarboxylation: The final step would involve the hydrolysis of the ester group and subsequent decarboxylation, typically under acidic conditions, to yield the target compound, this compound.

Optimization of this pathway would require careful control of reaction conditions to maximize the yield of the Michael adduct while preventing polymerization of the 2-vinylpyridine.

Table 2: Hypothetical Optimized Conditions for Michael Addition Step

| Parameter | Condition | Rationale |

|---|---|---|

| Nucleophile | Diethyl malonate | Readily available, stable C3 dicarbonyl synthon. |

| Electrophile | 2-Vinylpyridine | Introduces the desired pyridin-2-yl group at C-5. |

| Base | Sodium Ethoxide (catalytic) | Efficiently generates the malonate enolate. |

| Solvent | Ethanol | Compatible with the base and reactants. |

| Temperature | 0 °C to Room Temperature | To control the rate of addition and minimize side reactions. |

The primary catalytic system in the proposed synthesis is the base used to facilitate the Michael addition and the subsequent intramolecular condensation.

Base Catalysis: Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed in these sequences to ensure complete deprotonation and drive the reaction forward. organic-chemistry.org For the Michael addition of diethyl malonate, a catalytic amount of sodium ethoxide is often sufficient.

Phase-Transfer Catalysis: In some instances, phase-transfer catalysts could be employed to facilitate reactions between reactants in different phases, potentially improving yields and reaction rates.

Organocatalysis: Chiral organocatalysts, such as those based on cinchona alkaloids, have been successfully used to achieve high enantioselectivity in Michael additions, an approach that could be adapted to produce chiral versions of this compound if desired. nih.gov

The selection of the catalyst is critical and would depend on the specific substrates and the subsequent steps in the reaction sequence. For the proposed pathway, a simple alkoxide base catalyst is the most direct and well-precedented choice.

Green Chemistry Approaches in 1,3-Cyclohexanedione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cyclohexane-1,3-dione and its derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient processes.

A significant advancement in green synthesis is the use of water as a reaction medium. Water is a non-flammable, inexpensive, and biocompatible solvent. For instance, the synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione (B117516) and aromatic aldehydes has been successfully carried out in an aqueous medium using catalysts like sodium bicarbonate.

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. In the context of 1,3-dipolar cycloadditions for synthesizing heterocyclic compounds, catalysts like TiO2 nanoparticles have been employed in water, showing excellent regioselectivity and stereoselectivity. The catalyst could be reused multiple times without a significant loss of activity.

Furthermore, reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are highly desirable. One-pot syntheses, such as the consecutive Michael-Claisen process, contribute to this by reducing the number of steps and purification stages, thereby minimizing waste. google.com

Table 2: Green Chemistry Strategies in Cyclohexane-1,3-dione Synthesis

| Green Approach | Example | Advantages |

|---|---|---|

| Aqueous Media | Knoevenagel condensation in water | Reduced use of volatile organic compounds, low cost, non-flammable. |

| Reusable Catalysts | TiO2 nanoparticles in 1,3-dipolar cycloadditions | Easy separation, reduced waste, multiple reaction cycles. |

| High Atom Economy | One-pot consecutive Michael-Claisen process | Fewer synthetic steps, less waste, increased efficiency. google.com |

| Solvent-free Reactions | Microwave-assisted synthesis | Faster reaction times, reduced energy consumption. |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the desired isomer is obtained.

Regioselectivity refers to the control of where the pyridin-2-yl group attaches to the cyclohexane-1,3-dione ring. In reactions like the Michael addition, the regioselectivity is dictated by the electronic nature of the reactants and the reaction conditions. The formation of the 5-substituted product is a result of the nucleophilic attack at the β-carbon of an α,β-unsaturated system that will eventually form the C4-C5-C6 portion of the cyclohexane ring. A regio-selective consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones, which demonstrates the feasibility of controlling the position of substitution. google.com

Stereoselectivity deals with the spatial arrangement of atoms and the formation of specific stereoisomers. If the synthesis of this compound creates a chiral center at the 5-position, controlling the stereochemistry becomes crucial. Diastereoselective synthesis of highly functionalized cyclohexanones has been achieved through a cascade inter–intramolecular double Michael strategy. beilstein-journals.org The stereochemical outcome is often rationalized by examining the transition states, where steric hindrance plays a key role in favoring one diastereomer over another. beilstein-journals.org For instance, in some double Michael additions, the trans relationship between substituents on the cyclohexane ring is favored to minimize steric strain. beilstein-journals.org The use of chiral catalysts or auxiliaries can be employed to achieve enantioselective synthesis, yielding a specific enantiomer of the target molecule.

Computational studies, such as Density Functional Theory (DFT) calculations, can be utilized to understand and predict the regio- and stereoselectivity of cycloaddition reactions by analyzing the transition state energies.

Table 3: Factors Influencing Selectivity in Synthesis

| Selectivity | Controlling Factors | Methods of Control |

|---|---|---|

| Regioselectivity | Electronic properties of reactants, Reaction mechanism (e.g., Michael addition) | Choice of starting materials, Reaction conditions (catalyst, solvent). google.com |

| Stereoselectivity | Steric hindrance in transition states, Catalyst chirality | Use of bulky reagents, Chiral catalysts or auxiliaries, Control of reaction temperature. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 5 Pyridin 2 Ylcyclohexane 1,3 Dione

Reactivity of the Cyclohexane-1,3-dione Core

The cyclohexane-1,3-dione ring is a versatile pharmacophore known for its varied reactivity. It can exist in equilibrium between its diketo and enol tautomeric forms, with the enol form often being predominant in solution. This tautomerism is fundamental to its chemical behavior.

Electrophilic and Nucleophilic Reactions at Carbonyl Centers

The carbonyl groups of the cyclohexane-1,3-dione moiety are susceptible to both electrophilic and nucleophilic attack. In their diketo form, the carbonyl carbons are electrophilic and can react with a variety of nucleophiles. For instance, they can undergo condensation reactions with amines and hydrazines to form the corresponding enamines and hydrazones.

Conversely, the enolate form, generated under basic conditions, is a potent nucleophile. The oxygen atom of the enolate can react with electrophiles, although C-alkylation at the active methylene (B1212753) group is often more common. The presence of the electron-withdrawing pyridine (B92270) ring is expected to influence the electron density of the dione (B5365651) system, potentially modulating the reactivity of the carbonyl groups.

Transformations of the Active Methylene Groups

The methylene group situated between the two carbonyls (the active methylene group) is particularly acidic due to the electron-withdrawing effect of the adjacent carbonyls. This acidity allows for easy deprotonation to form a stabilized enolate ion. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Active methylene compounds, such as cyclohexane-1,3-dione, are known to react with various electrophiles. rsc.org For example, they can participate in:

Alkylation reactions: Reaction with alkyl halides in the presence of a base leads to the introduction of alkyl groups at the active methylene position.

Acylation reactions: Acylating agents can introduce an acyl group, leading to the formation of 2-acyl-cyclohexane-1,3-dione derivatives. nih.gov

Condensation reactions: The active methylene group can react with aldehydes and ketones in Knoevenagel or Michael-type reactions. researchgate.net

Multi-component reactions: Cyclohexane-1,3-dione is a common substrate in multi-component reactions, which allow for the efficient synthesis of complex heterocyclic systems like fused pyrans and pyridines. nih.govnih.govajol.info

The pyridine substituent at the 5-position may exert steric and electronic effects on the reactivity of the active methylene group, potentially influencing the regioselectivity and stereoselectivity of these transformations.

Oxidation Reactions

The cyclohexane-1,3-dione ring can undergo various oxidation reactions. The specific outcome often depends on the oxidant and reaction conditions. For instance, photo-oxidation of related 1,3-diones, such as dimedone, has been reported to proceed via reaction with singlet oxygen. rsc.org The active methylene group can also be a site of oxidation. Additionally, transition-metal complexes can catalyze the oxidation of the cyclohexane (B81311) ring to produce cyclohexanone (B45756) and cyclohexanol (B46403) derivatives. ua.pt The presence of the pyridine ring could influence the selectivity of such oxidation reactions.

Reduction Reactions

The carbonyl groups of the cyclohexane-1,3-dione moiety can be reduced to the corresponding hydroxyl groups. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. The selective reduction of one carbonyl group over the other can be a synthetic challenge and may require the use of specific reagents or protecting group strategies. A notable method for the synthesis of cyclohexane-1,3-dione derivatives is the Birch reduction of 3,5-dimethoxyphenyl-substituted precursors, followed by acid hydrolysis. researchgate.net

Reactivity Involving the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic heterocycle, which significantly influences its reactivity. The nitrogen atom imparts a dipole moment to the ring and deactivates it towards electrophilic aromatic substitution compared to benzene (B151609).

Nitrogen Heterocycle-Specific Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic and nucleophilic. This allows for several characteristic reactions:

N-Alkylation: The pyridine nitrogen can be readily alkylated by reaction with alkyl halides to form pyridinium (B92312) salts. This reaction is influenced by the nature of the alkylating agent and the substituents on the pyridine ring. beilstein-journals.orgfabad.org.tr

N-Oxidation: Treatment with peroxy acids can lead to the formation of the corresponding pyridine N-oxide. The N-oxide is a useful intermediate that can alter the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Pyridine itself undergoes electrophilic aromatic substitution, such as nitration or halogenation, only under harsh conditions. The electron-withdrawing nature of the nitrogen atom directs incoming electrophiles primarily to the 3-position. youtube.com The presence of the cyclohexane-1,3-dione substituent may further influence the regioselectivity of EAS reactions on the pyridine ring.

Below is a table summarizing the expected reactivity of 5-Pyridin-2-ylcyclohexane-1,3-dione based on its constituent moieties.

| Moiety | Type of Reaction | Reagents/Conditions | Expected Product(s) |

| Cyclohexane-1,3-dione | Electrophilic attack at Carbonyls | Nucleophiles (e.g., amines, hydrazines) | Enamines, Hydrazones |

| Nucleophilic attack by Enolate | Electrophiles (e.g., alkyl halides) | C- or O-alkylated products | |

| Transformation of Active Methylene | Base, Electrophiles (e.g., R-X, RCO-X) | 2-substituted cyclohexane-1,3-diones | |

| Oxidation | Oxidizing agents (e.g., singlet oxygen, metal catalysts) | Oxidized ring products | |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Dihydroxycyclohexane derivatives | |

| Pyridine | N-Alkylation | Alkyl halides (e.g., CH₃I) | Pyridinium salt |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | |

| Electrophilic Aromatic Substitution | Strong acids, electrophiles (e.g., HNO₃/H₂SO₄) | 3-substituted pyridine derivative |

Interplay Between the Pyridine and Dione Moieties

The chemical nature of this compound is profoundly influenced by the electronic relationship between the electron-withdrawing pyridine ring and the reactive 1,3-dione system. This interplay is most evident in the compound's rich tautomeric behavior. The 1,3-dione moiety can exist in equilibrium between its diketo and various enol forms. The presence of the pyridin-2-yl substituent introduces further possibilities, including enolimine and enaminone tautomers, through proton transfer involving the pyridine nitrogen.

Theoretical studies using Density Functional Theory (DFT) on the closely related compound, 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, provide significant insight into these tautomeric preferences. nih.govnih.gov These calculations indicate that the simple diketo form is energetically unfavorable. Instead, tautomers that allow for the formation of stable intramolecular hydrogen bonds are significantly preferred. nih.govnih.gov

The most stable tautomers are predicted to be the dienolimine and various enolimine-enaminone forms. nih.govresearchgate.net In these structures, a proton transfers from the enolic hydroxyl group of the dione to the nitrogen atom of a pyridine ring, or a proton from the active methylene group (C2) transfers to the pyridine nitrogen, leading to pyridinium ylide-like structures. This stabilization is a direct consequence of the formation of strong N—H···O or O—H···N intramolecular hydrogen bonds. nih.govnih.gov The enaminone moieties, in particular, are stabilized by strong resonance-assisted hydrogen bonds. nih.gov

Table 1: Calculated Relative Stabilities of Tautomers for a Di(pyridin-2-yl)cyclohexane-1,3-dione Analog Data derived from DFT calculations on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. nih.govresearchgate.net

| Tautomeric Form | Key Structural Features | Relative Gibbs Free Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| Dienolimine | Two enol groups; one protonated pyridine ring | 0.00 (most stable) | O-H···N Intramolecular H-bond |

| Enolimine-Enaminone | One enol, one enaminone; one protonated pyridine | ~2.9 - 4.3 | N-H···O Intramolecular H-bond (stronger) |

| Dienaminone | Two enaminone groups; two protonated pyridines | Higher energy | Two N-H···O Intramolecular H-bonds |

| Diketo | Standard 1,3-dione form | Significantly higher (labile) | No significant intramolecular H-bonds |

This inherent tautomerism dictates the molecule's reactivity, as the availability of acidic protons, nucleophilic centers, and conjugated π-systems in the various tautomers determines its reaction pathways.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more reactants. nih.gov The cyclohexane-1,3-dione scaffold is a common and versatile building block in MCRs, primarily due to the reactivity of its active methylene group located between the two carbonyls. scribd.comchemtube3d.com

This compound is an excellent candidate for participation in such reactions. The general mechanism involves the initial formation of a Knoevenagel condensation product between an aldehyde and the active methylene of the dione. wikipedia.orgacs.org This is followed by a Michael addition with a third component, often a compound containing an activated nitrile group like malononitrile (B47326) or ethyl cyanoacetate, and subsequent cyclization to yield highly substituted heterocyclic systems. youtube.commdpi.com

For instance, in a typical reaction for the synthesis of fused pyridine derivatives (a modified Hantzsch synthesis), this compound could react with an aromatic aldehyde and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) along with a β-ketoester or a malononitrile equivalent. scribd.comwikipedia.org The reaction cascade would lead to the formation of a polyhydroquinoline or a related fused pyridine system, incorporating the initial pyridinyl substituent.

Table 2: Representative Multi-component Reactions using Cyclohexane-1,3-dione Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Knoevenagel-Michael-Cyclization | Cyclohexane-1,3-dione, Aromatic Aldehyde, Malononitrile, Ammonium Acetate (B1210297) | Reflux in Ethanol | Tetrahydroquinolines | scribd.com |

| Domino Knoevenagel/Michael Addition | Two eq. Cyclohexane-1,3-dione, Aromatic Aldehyde | MeOH, rt | Octahydroxanthenediones | acs.org |

| Hantzsch-type reaction | Cyclohexane-1,3-dione derivative, Aromatic Aldehyde, Ethyl Cyanoacetate, Ammonium Acetate | Triethylamine | Fused Pyridine Derivatives | nih.gov |

| Three-component condensation | Cyclohexane-1,3-dione, 6-Aminoquinoline, Formaldehyde | - | Benzo[b] researchgate.netias.ac.inphenanthrolines | researchgate.net |

The pyridine moiety in this compound could also play a catalytic role in these MCRs, with the nitrogen atom potentially acting as an internal base to facilitate proton transfer steps.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com The participation of this compound in such reactions is plausible through its tautomeric forms, which can generate the necessary conjugated diene system.

Specifically, the enol tautomer, 3-hydroxy-5-(pyridin-2-yl)cyclohex-2-en-1-one, contains a conjugated diene system within the cyclohexene (B86901) ring. This system could potentially react with electron-deficient dienophiles, such as maleimides or acrylates, to form bicyclic adducts. researchgate.net The reactivity would be influenced by the electronic nature of the pyridinyl substituent and the substitution pattern on the dienophile.

Furthermore, the enaminone tautomers, which are shown to be stable for related systems, present another pathway for cycloaddition. nih.gov It is well-established that 2-pyridones, which are structurally analogous to the enaminone form, can function as dienes in Diels-Alder reactions. researchgate.net This reaction typically proceeds with electron-deficient dienophiles and can be used to construct complex, nitrogen-containing bridged bicyclic systems. Therefore, it is conceivable that the enaminone tautomer of this compound could undergo cycloaddition, leading to the synthesis of novel heterocyclic scaffolds. While specific experimental examples for this substrate are not documented, the established reactivity of related structures strongly supports this potential. researchgate.net

Tautomerism and Conformational Dynamics of 5 Pyridin 2 Ylcyclohexane 1,3 Dione Systems

Keto-Enol Tautomerism in Cyclohexane-1,3-diones

Cyclohexane-1,3-diones, as a class of β-dicarbonyl compounds, are well-known to exhibit keto-enol tautomerism. masterorganicchemistry.com This process involves the migration of a proton from an α-carbon to a carbonyl oxygen, resulting in the formation of an enol, a molecule containing both an alkene (-ene) and an alcohol (-ol) functional group. The equilibrium between the diketo form and its enol tautomer is a fundamental characteristic of 1,3-dicarbonyl systems. libretexts.org

In many 1,3-diones, the enol form is significantly stabilized by two key factors: conjugation of the newly formed double bond with the remaining carbonyl group and the formation of a stable six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. libretexts.org This stabilization can make the enol tautomer the predominant species in equilibrium under normal conditions. For instance, the enol form of 2,4-pentanedione, a simple acyclic β-diketone, constitutes about 85% of the mixture at equilibrium due to these stabilizing effects. libretexts.org In cyclic systems like cyclohexane-1,3-dione, the enol form is also prevalent, and its stability can be influenced by solvent polarity and temperature. researchgate.net

Pyridine-Substituted Cyclohexane-1,3-dione Tautomers

The introduction of a pyridin-2-yl substituent to the cyclohexane-1,3-dione ring system dramatically expands the range of possible tautomers beyond the simple keto-enol equilibrium. nih.govresearchgate.net The nitrogen atom of the pyridine (B92270) ring acts as an additional basic center, allowing for proton transfer from the dione's acidic methylene (B1212753) protons. This leads to the formation of enolimine and enaminone tautomers, which are often stabilized by intramolecular hydrogen bonds and resonance effects. nih.govresearchgate.net

In pyridine-substituted cyclohexane-1,3-diones, a proton from the cyclohexane (B81311) ring can transfer to the pyridine nitrogen, leading to the formation of an enaminone moiety. nih.govresearchgate.net Alternatively, a proton can move to a carbonyl oxygen, forming an enolimine. nih.gov Both the enolimine and enaminone forms are stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net Quantum-chemical calculations have shown these tautomers to be energetically preferred over the β-diketo species. nih.gov DFT calculations on related systems indicate that the enaminone form is generally more stable than the ketimine and enolimine forms. researchgate.net

Further proton transfers can lead to more complex tautomeric forms. In systems like 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, which serves as a model, the molecule is considered labile in its diketo form. nih.govnih.govresearchgate.net Instead, its dienolimine tautomer (where both carbonyls have enolized and one pyridine nitrogen is protonated) is found to be significantly more stable and is considered a likely species to be present in a vacuum. nih.govnih.govresearchgate.net The potential equilibrium can involve a mixture of dienolimine, enolimine-enaminone, and dienaminone species. nih.govnih.govresearchgate.net The dienaminone form involves proton transfer to both pyridine nitrogens, creating a ((4Z,6Z)-4,6-di(pyridin-2(1H)-ylidene)cyclohexane-1,3-dione) structure. nih.govnih.gov

Intramolecular Hydrogen Bonding and Its Role in Tautomeric Stability

Intramolecular hydrogen bonding is a critical factor governing the stability and predominance of the various tautomers in pyridine-substituted cyclohexane-1,3-dione systems. nih.govresearchgate.net These bonds form between the acidic protons (N-H or O-H) and the basic centers (carbonyl oxygen or pyridine nitrogen), creating quasi-rings that enhance molecular stability.

Two primary types of intramolecular hydrogen bonds are observed:

N–H···O: This bond forms in enaminone tautomers, between the protonated pyridine nitrogen and a carbonyl oxygen.

N···H–O: This bond is characteristic of enolimine tautomers, occurring between the enolic hydroxyl group and the pyridine nitrogen.

Computational studies, using methods like the quantum theory of atoms in molecules (QTAIM) to analyze the electron density at the hydrogen bond critical point, have shown that the N–H···O hydrogen bond in the enaminone moiety is stronger than the N···H–O bond found in the enolimine moiety. nih.govnih.govresearchgate.net This stronger hydrogen bond contributes to the greater stability of the enaminone tautomers. nih.gov

Proton Transfer Mechanisms and Activation Energies

The interconversion between the different tautomers of pyridine-substituted cyclohexane-1,3-diones occurs via intramolecular proton transfer. The energy barriers associated with these transfers dictate the dynamics of the equilibrium. DFT calculations have been employed to determine the activation energies for these processes in the model compound 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. nih.govresearchgate.net

The activation energies for proton transfers between most of the stable tautomers are generally low, typically in the range of 2.9 to 3.2 kcal/mol, indicating that the proton transfer proceeds readily. nih.govresearchgate.net An exception is the transfer between a specific dienolimine form (P-OO-P) and an enolimine-enaminone form (P-OK-E), which has a higher activation energy of 4.3 kcal/mol. nih.gov This increased barrier suggests that this particular rearrangement is less facile. nih.gov

Table 1: Calculated Activation Energies for Proton Transfer in a Model System

| Equilibrium | Activation Energy (Ea) [kcal/mol] | Tautomeric Constant (KT) | Note |

|---|---|---|---|

| P-OO-P ⇌ P-OK-E | 4.3 | 0.01 | Increased barrier suggests less favorable rearrangement. nih.gov |

| P-OO-Q ⇌ P-OK-E' | 2.9 | 0.76 | Low barrier indicates the proton transfer proceeds easily. nih.gov |

Data derived from studies on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione and its quinoline (B57606) analogue. nih.gov

Influence of Substituents and Annulation on Tautomeric Preferences

The tautomeric equilibrium in these systems can be significantly influenced by the introduction of substituents or by annulation (the fusion of an additional ring). nih.govresearchgate.net For instance, the presence of electron-withdrawing substituents on an N-phenyl ring in related enaminone systems can weaken the intramolecular hydrogen bond. researchgate.net

A key finding from studies on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione is the effect of benzoannulation, which involves fusing a benzene (B151609) ring to the pyridine ring to form a quinoline system. nih.govnih.govresearchgate.net This structural modification was found to increase the contribution of tautomers containing the enaminone moiety. nih.govnih.govresearchgate.net The annulation enhances the π-conjugated system, which further stabilizes the enaminone form. nih.gov This demonstrates that chemical modification at the periphery of the molecule can effectively tune the relative stabilities of the different tautomeric forms present in the equilibrium. researchgate.netmdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Pyridin-2-ylcyclohexane-1,3-dione, offering deep insights into its complex chemical environment.

¹H NMR Spectroscopic Analysis for Tautomeric Equilibria and Conformational States

The ¹H NMR spectrum of this compound is particularly informative due to the presence of tautomeric equilibria. The molecule can exist in keto-enol forms, which is a common characteristic of β-dicarbonyl compounds. ruc.dkrsc.org This equilibrium is often influenced by the solvent and temperature.

In deuterated chloroform (B151607) (CDCl₃), the enol form is typically dominant for cyclohexane-1,3-dione derivatives. chemicalbook.com The spectrum would be expected to show characteristic signals for the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the cyclohexane (B81311) ring would appear at different chemical shifts depending on their proximity to the electron-withdrawing carbonyl groups and the pyridine ring. The enolic proton, if present, would appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm. chemicalbook.com The methine proton at the C5 position, adjacent to the pyridine ring, would likely appear as a multiplet. The methylene (B1212753) protons of the cyclohexane ring would exhibit complex splitting patterns due to their diastereotopic nature.

The conformational state of the cyclohexane ring can also be inferred from the coupling constants observed in the ¹H NMR spectrum. The ring can exist in different chair or boat conformations, and the dihedral angles between adjacent protons will influence the magnitude of their coupling constants.

Table 1: Hypothetical ¹H NMR Data for this compound (Enol Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.30 | s | 1H | Enolic OH |

| ~8.50 | d | 1H | Pyridine H6' |

| ~7.70 | t | 1H | Pyridine H4' |

| ~7.30 | d | 1H | Pyridine H3' |

| ~7.20 | t | 1H | Pyridine H5' |

| ~5.50 | s | 1H | C2-H (enol) |

| ~3.40 | m | 1H | C5-H |

| ~2.70 - 2.40 | m | 4H | C4-H₂, C6-H₂ |

Note: This is a hypothetical table based on known chemical shifts for similar structures. Actual values may vary.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are expected for the carbonyl carbons, the enolic carbons, the carbons of the pyridine ring, and the aliphatic carbons of the cyclohexane ring.

The carbonyl carbons (C1 and C3) in the diketo form would resonate at very low field, typically in the range of δ 200-220 ppm. In the enol form, the carbonyl carbon and the enolic carbon (C1/C3 and C2) would have different chemical shifts, generally between δ 180-200 ppm and δ 90-110 ppm, respectively. rsc.org The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm). The aliphatic carbons of the cyclohexane ring would be found at higher field (δ 20-50 ppm). mdpi.comsigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) Range |

| C1, C3 (keto form) | 200 - 220 |

| C1, C3 (enol form) | 180 - 200 |

| C2 (enol form) | 90 - 110 |

| C2', C3', C4', C5', C6' (Pyridine) | 120 - 160 |

| C5 | 40 - 50 |

| C4, C6 | 30 - 40 |

Note: These are predicted ranges based on typical values for similar functional groups. libretexts.orgresearchgate.net

Advanced NMR Techniques (e.g., 2D-NMR) for Structural Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the cyclohexane and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring and the cyclohexane-1,3-dione moiety, for instance, by observing a correlation between the C5 proton and the carbons of the pyridine ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY or NOESY experiments can provide information about the spatial proximity of protons, which is useful for determining the stereochemistry and conformational preferences of the molecule. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups, the C=C bonds of the enol and pyridine ring, and the C-H bonds.

In the diketo form, two strong carbonyl stretching vibrations would be expected in the region of 1700-1740 cm⁻¹. For the enol tautomer, a strong, broad absorption band for the O-H stretch would appear around 3200-2500 cm⁻¹, and the carbonyl stretch would be shifted to a lower frequency (around 1600-1640 cm⁻¹) due to conjugation. The C=C stretching vibrations of the enol and the pyridine ring would likely appear in the 1650-1500 cm⁻¹ region. researchgate.net C-H stretching vibrations for the aromatic pyridine ring and the aliphatic cyclohexane ring would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (enol) | 3200 - 2500 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (keto) | 1740 - 1700 |

| C=O stretch (enol) | 1640 - 1600 |

| C=C stretch (enol & pyridine) | 1650 - 1500 |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also unequivocally establish which tautomer (keto or enol) exists in the crystalline form and reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. X-ray data on related structures, such as 2-(2(1H)-pyridinyliden)-1H-indene-1,3(2H)-dione, have shown that the enaminone tautomer is the sole form present in the crystal. mdpi.com

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to study its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of this compound (C₁₁H₁₁NO₂). rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing the purity of the compound and for studying its behavior in solution. mdpi.commdpi.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely involve the loss of small neutral molecules such as CO, as well as cleavage at the bond connecting the two ring systems. The fragmentation of the pyridine and cyclohexane rings would also produce characteristic ions. mdpi.comraco.cat

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of many-body systems. For pyridine-substituted cyclohexane-1,3-diones, DFT calculations, particularly using the B3LYP functional with the 6-311+G(d,p) basis set, have been instrumental in elucidating their structural and electronic characteristics. nih.govnih.govresearchgate.net While direct studies on 5-Pyridin-2-ylcyclohexane-1,3-dione are limited, extensive research on the closely related compound, 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, provides a robust framework for understanding its behavior. nih.govnih.gov

These calculations reveal that the diketo form of such compounds is often labile. nih.govnih.govresearchgate.net The presence of multiple acidic protons and basic nitrogen and oxygen centers allows for a complex equilibrium between numerous tautomeric forms. nih.gov Quantum-chemical calculations have been pivotal in confirming which of these tautomers are energetically preferred. researchgate.net The stability of these forms is largely dictated by the formation of intramolecular hydrogen bonds and the resulting resonance stabilization. researchgate.net

DFT calculations have been employed to map the potential energy surface of pyridine-substituted cyclohexane-1,3-diones, identifying the relative stabilities of various tautomers and the energy barriers for their interconversion. For the related 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, it was shown that the diketo form is unstable. nih.gov Instead, a variety of enol and enamine forms dominate the equilibrium.

The primary tautomeric possibilities arise from proton transfers from the cyclohexane (B81311) ring carbons to the carbonyl oxygens or the pyridine (B92270) nitrogen. The most stable tautomers identified through these calculations include:

Dienolimine: (4,6-di(pyridin-2-yl)cyclohexa-1,3-diene-1,3-diol) - This form is found to be the most stable in a vacuum. nih.govresearchgate.net

Enolimine-enaminone: ((6Z)-3-hydroxy-6-(pyridin-2(1H)-ylidene)-4-(pyridine-2-yl)cyclohex-3-enone) nih.govresearchgate.net

Dienaminone: ((4Z,6Z)-4,6-di(pyridin-2(1H)-ylidene)cyclohexane-1,3-dione) nih.govresearchgate.net

The relative energies of these tautomers determine their population in equilibrium. Furthermore, the energies of the transition states between these stable forms have been calculated to estimate the activation energy required for the proton transfer reactions. nih.govresearchgate.net For instance, the activation energy for the rearrangement between certain enolimine and enaminone tautomers was calculated to be between 2.9-3.2 kcal/mol. researchgate.net

| Tautomeric Form | Description | Relative Stability |

|---|---|---|

| Dienolimine | Two enol groups and two imine-like pyridine rings. | Most stable in vacuum. researchgate.net |

| Enolimine-enaminone | Contains one enol, one imine, one enamine, and one ketone moiety. | Intermediate stability. nih.gov |

| Dienaminone | Two enamine groups and two ketone groups. | Less stable than dienolimine. nih.gov |

| Diketo | The parent 1,3-dione structure. | Labile/Unstable. nih.gov |

Aromaticity is a key factor in determining molecular stability. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a geometry-based measure used to quantify the aromatic character of a ring. nih.gov It compares the bond lengths of a given ring to those of an ideal aromatic system (like benzene), with a value of 1 indicating full aromaticity and values less than 1 indicating decreased aromaticity. nih.gov

In the tautomers of pyridinyl-cyclohexanediones, intramolecular hydrogen bonds (e.g., N–H···O or O–H···N) can form six-membered quasi-rings. The HOMA index has been used to evaluate the aromaticity of both the pyridine ring and these newly formed quasi-rings. nih.govnih.gov Studies on 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione show that in the most stable tautomers, the pyridine ring retains a high degree of aromaticity. researchgate.net The analysis of the quasi-rings reveals that the extent of electron delocalization, and thus aromaticity, is linked to the strength of the intramolecular hydrogen bond stabilizing the ring. nih.gov Tautomers containing an enaminone moiety are stabilized by a strong intramolecular hydrogen bond, which imparts a degree of aromatic character to the associated quasi-ring. nih.govresearchgate.net

| Ring System | Typical HOMA Value Range | Indication |

|---|---|---|

| Pyridine Ring | High (close to 1) | The inherent aromaticity of the pyridine ring is largely maintained across different tautomers. researchgate.net |

| Enaminone Quasi-ring (N–H···O) | Moderate | Indicates significant electron delocalization and stabilization due to a strong Resonance-Assisted Hydrogen Bond (RAHB). nih.gov |

| Enolimine Quasi-ring (O–H···N) | Low to Moderate | Indicates weaker electron delocalization compared to the enaminone quasi-ring. nih.gov |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). sapub.org Within this framework, a bond critical point (BCP) is a point along the bond path between two atoms where the electron density is at a minimum. sapub.org The properties at this BCP, such as the value of the electron density itself and its Laplacian (∇²ρ), reveal the nature and strength of the interaction. sapub.orgmdpi.com

For the intramolecular hydrogen bonds in pyridinyl-cyclohexanedione tautomers, QTAIM analysis has been used to compare the strength of the N–H···O bond in enaminone systems versus the O–H···N bond in enolimine systems. nih.govnih.gov The Laplacian of the electron density at the BCP (∇²ρ(r)) is particularly informative. nih.gov Analysis shows that the N–H···O hydrogen bond present in the enaminone moieties is stronger than the O–H···N bond in the enolimine moieties. nih.govresearchgate.net This is supported by a higher electron density and a larger positive Laplacian value at the bond critical point, which is characteristic of strong, closed-shell interactions like hydrogen bonds. nih.govresearchgate.net

| Hydrogen Bond Type | Tautomer Moiety | Relative Strength | Supporting QTAIM Finding |

|---|---|---|---|

| N–H···O | Enaminone | Stronger | Higher value of the Laplacian of electron density at the bond critical point. nih.govresearchgate.net |

| O–H···N | Enolimine | Weaker | Lower value of the Laplacian of electron density at the bond critical point. nih.govresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the molecule's conformational landscape, flexibility, and interactions with its environment (e.g., a solvent or a protein binding site). mdpi.comresearchgate.net

For a flexible molecule like this compound, MD simulations can explore the different accessible conformations, such as the relative orientation of the pyridine ring with respect to the cyclohexane-1,3-dione core. In the context of drug discovery, MD simulations are crucial for validating the results of molecular docking. nih.gov After a potential binding pose is identified through docking, an MD simulation of the ligand-protein complex can assess the stability of the interaction over time (e.g., 100 nanoseconds). nih.gov Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration are monitored to ensure the ligand remains stably bound within the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key structural, physical, or chemical properties (known as molecular descriptors) that influence activity, QSAR models can predict the potency of new, untested compounds. frontiersin.org This methodology is widely used in medicinal chemistry to guide the design and optimization of drug candidates.

For cyclohexane-1,3-dione derivatives, QSAR studies have been conducted to identify promising scaffolds for therapeutic agents, such as inhibitors of c-Met kinase for non-small-cell lung cancer. nih.gov These models are built by calculating a wide range of molecular descriptors for a set of compounds with known biological activity and then using statistical methods, like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create a predictive equation. nih.govnih.gov

The success of a QSAR model depends on the selection of relevant molecular descriptors that capture the features responsible for biological activity. nih.gov These descriptors are numerical values derived from the chemical structure and can be broadly categorized.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. They are crucial for predicting pharmacokinetic properties. nih.gov

Electronic Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. They describe a molecule's reactivity and ability to engage in electrostatic interactions. nih.gov

Topological (2D) Descriptors: These are numerical representations of molecular structure based on its 2D graph, such as connectivity indices. They encode information about size, shape, and branching. nih.gov

In studies of cyclohexane-1,3-dione derivatives, QSAR models have shown that variations in biological activity are strongly correlated with substitutions on the core structure. nih.gov By identifying which descriptors have the most significant impact on the predicted activity, researchers can rationally design new molecules with enhanced potency. For example, a model might reveal that a higher number of hydrogen bond acceptors and a specific range of polar surface area are beneficial for activity, guiding chemists to introduce corresponding functional groups. nih.gov

| Descriptor Category | Example Descriptors | Structural Feature Represented |

|---|---|---|

| Physicochemical | Connolly Molecular Area, Polar Surface Area, Hydrogen Bond Acceptors | Molecular size, polarity, and hydrogen bonding capacity. nih.gov |

| Electronic | Total Energy, HOMO/LUMO Energy Levels | Electronic reactivity and stability. nih.gov |

| Topological | Total Connectivity | Molecular branching and complexity. nih.gov |

Ligand-Based and Structure-Based Drug Design Principles (focus on methodology)

The exploration of this compound and its analogs as potential therapeutic agents has benefited significantly from computational drug design strategies. Both ligand-based and structure-based methods are pivotal in identifying and optimizing lead compounds by elucidating the relationship between molecular features and biological activity.

Ligand-Based Drug Design (LBDD): This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The primary methodologies employed in the study of cyclohexane-1,3-dione derivatives include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

A key application of LBDD is seen in the development of therapeutic agents for conditions like Non-Small Cell Lung Cancer (NSCLC) using cyclohexane-1,3-dione derivatives. In such studies, a series of compounds are synthesized and their biological activities (e.g., inhibitory concentrations, IC50) are determined. nih.gov Subsequently, various molecular descriptors are calculated for each compound. These descriptors can be categorized as:

2D Descriptors: These include constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and electrostatic (e.g., partial charges) properties.

3D Descriptors: These encompass parameters like molecular surface area, volume, and shape indices.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a QSAR model that correlates these descriptors with the observed biological activity. nih.gov A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. The predictive power of a QSAR model is often validated internally (e.g., leave-one-out cross-validation) and externally with a set of compounds not used in the model generation.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, either through experimental methods like X-ray crystallography or through homology modeling, SBDD becomes a powerful tool. This approach involves studying the interactions between a ligand and its receptor at the atomic level to design compounds with improved binding affinity and selectivity. Key components of SBDD include molecular docking and molecular dynamics (MD) simulations.

For cyclohexane-1,3-dione derivatives targeting enzymes like the c-Met kinase, SBDD plays a crucial role. nih.gov The process typically begins with the preparation of the protein and ligand structures, which includes adding hydrogen atoms, assigning correct protonation states, and minimizing energy. Molecular docking simulations are then performed to predict the most favorable binding pose of the ligand within the active site of the protein. Scoring functions are used to rank the different poses based on their predicted binding affinity. nih.gov

Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be employed to provide a more accurate estimation of the binding free energy. nih.gov This method considers the energies of the complex, the protein, and the ligand in both the bound and unbound states, including solvation effects. Furthermore, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time, providing insights into the flexibility of the active site and the persistence of key interactions. nih.gov

Molecular Docking Studies (focus on binding interactions and active sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with the active site of a biological target.

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into the potential binding modes and key interactions. For instance, studies on other cyclohexane-1,3-dione derivatives as inhibitors of targets like the c-Met kinase for NSCLC have highlighted the importance of specific interactions within the active site. nih.gov

In a typical docking study of a cyclohexane-1,3-dione derivative, the ligand is placed into the binding pocket of the target protein. The pyridinyl moiety of this compound is likely to be a key interaction point. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the active site, such as amino acid side chains or the backbone amide protons. The dione (B5365651) component of the cyclohexane ring also presents opportunities for hydrogen bonding with receptor-site residues.

A study on a palladium(II) complex of a related compound, 2,2′-(pyridin-2-ylmethylene)bis(5,5-dimethylcyclohexane-1,3-dione), investigated its binding to the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). The docking results for the metal complex revealed a low binding energy, indicating a strong potential interaction with the active site. researchgate.net Although this involves a larger, metal-coordinated structure, it underscores the potential of the pyridinyl-cyclohexanedione scaffold to effectively bind within kinase active sites.

The general findings from docking studies on analogous compounds suggest that the binding of this compound to a target active site would likely be governed by a combination of:

Hydrogen Bonding: involving the pyridine nitrogen and the carbonyl groups of the dione ring.

Hydrophobic Interactions: driven by the pyridine and cyclohexane rings.

Shape Complementarity: ensuring a snug fit of the ligand within the binding pocket.

These computational predictions are invaluable for the rational design of new derivatives with modified substituents on the pyridine or cyclohexane rings to enhance binding affinity and selectivity for a specific biological target.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

5-Pyridin-2-ylcyclohexane-1,3-dione serves as a fundamental building block in organic synthesis. Substituted cyclohexane-1,3-diones are recognized as valuable intermediates for creating bioactive molecules, natural product analogues, and various heterocyclic systems. researchgate.netgoogle.comsigmaaldrich.com The utility of these compounds stems from the high reactivity of the dicarbonyl groups and the acidity of the methylene (B1212753) protons, which allow for a variety of chemical transformations. researchgate.net

This compound can participate in numerous reactions such as Michael additions, Knoevenagel condensations, and various cyclization cascades to yield more complex structures. scirp.org Its bifunctional nature—a nucleophilic enolate and an electrophilic carbonyl carbon—allows it to react with a diverse range of reagents, making it a cornerstone for the synthesis of value-added organic molecules. google.com The incorporation of the pyridine (B92270) moiety introduces specific electronic properties, potential for metal coordination, and hydrogen bonding capabilities, further expanding its utility as a building block for intricate molecular designs.

Precursors for Heterocyclic Compound Synthesis

The scaffold of this compound is an ideal precursor for the synthesis of a multitude of heterocyclic compounds, which are central to medicinal chemistry and materials science. researchgate.netscirp.org

The dione (B5365651) is extensively used to construct various nitrogen-containing heterocycles through multicomponent reactions.

1,4-Dihydropyridines: The Hantzsch pyridine synthesis and its modifications are common methods for producing 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds known for their pharmacological activities, particularly as calcium channel blockers. mdpi.orgtubitak.gov.tr Using cyclohexane-1,3-dione derivatives, aldehydes, and an ammonia (B1221849) source, various fused DHP systems can be synthesized. jsynthchem.comnih.gov The reaction can proceed via a four-component reaction or by first preparing an enamine from the dione. mdpi.org The use of this compound in such reactions allows for the incorporation of the pyridyl group into the final DHP structure, potentially modulating its biological activity.

Acridinediones: These compounds are synthesized via a one-pot condensation reaction, typically involving an aldehyde, an amine (like ammonium (B1175870) acetate (B1210297) or a primary amine), and two equivalents of a cyclohexane-1,3-dione derivative. acs.orgdergipark.org.tr The reaction mechanism often involves the formation of an enaminone and a 2-arylidene intermediate, which then undergo a Michael addition followed by cyclization and dehydration. dergipark.org.tr Microwave-assisted synthesis has been shown to be an efficient method for preparing acridinedione derivatives in high yields. researchgate.net

Quinolones: Quinolone scaffolds, which are present in many antibacterial agents, can be synthesized using cyclohexane-1,3-dione derivatives as key substrates. researchgate.netjptcp.com For instance, novel pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones have been synthesized through a four-component reaction involving a cyclohexane-1,3-dione. acs.org These complex heterocyclic systems are of great interest due to their potential as blue luminophores and their diverse biological activities. researchgate.net

Pyridines: Beyond DHPs, the cyclohexane-1,3-dione core can be used to construct a variety of other pyridine-containing systems, including fused pyridines like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. acs.orgbohrium.com

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Cyclohexane-1,3-dione Derivatives

| Heterocycle Class | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| 1,4-Dihydropyridines | Cyclohexane-1,3-dione, Aldehyde, Ammonium Acetate, Ethyl Acetoacetate | Microwave, Green Catalysts (e.g., D-Glucose) | jsynthchem.com |

| Acridinediones | Dimedone, Aromatic Aldehyde, Ammonium Acetate | MCM-41-Pr-THEIC, EtOH/H₂O, Reflux | acs.org |

| Quinolones | Cyclohexane-1,3-dione, Arylglyoxals, Pyrazol-5-amine | Reflux Conditions | researchgate.net |

| Pyrido[2,3-d]pyrimidines | Aldehyde, Malononitrile (B47326), Barbituric Acid | Magnetized Deionized Water | bohrium.com |

This compound is also a valuable precursor for oxygen-containing heterocycles.

Chromenones, Xanthenones, and Pyrans: These structures are readily accessible from cyclohexane-1,3-dione derivatives. researchgate.netresearchgate.net For example, three-component reactions between an aldehyde, malononitrile, and a cyclohexane-1,3-dione derivative under reflux can afford tetrahydro-4H-chromene derivatives. nih.gov The reaction is versatile, allowing for the synthesis of a library of chromene compounds with various substitutions. nih.gov Similarly, xanthenone derivatives can be prepared, often through the condensation of the dione with aldehydes. hilarispublisher.com

Table 2: Synthesis of Oxygen-Containing Heterocycles from Cyclohexane-1,3-dione Derivatives

| Heterocycle | Reactants | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Tetrahydro-4H-chromene | Cyclohexa-1,3-dione, 4-Acetylpyridine, Malononitrile | Reflux | 2-Amino-7,8-dihydro-4-methyl-4-(pyridin-4-yl)-5-oxo-4H-chromene-3-carbonitrile | N/A | nih.gov |

| Xanthenone | 5,5-dimethyl-1,3-cyclohexanedione, Salicylaldehyde | N/A | 3,3,6,6-Tetramethyl-9-(2-hydroxyphenyl)-1,2,3,4,5,6,7,8-octahydroxanthene-1,8-dione | N/A | hilarispublisher.com |

The synthesis of sulfur-containing heterocycles is another important application.

Thiophenes: Tetrasubstituted thiophenes can be synthesized using cyclohexane-1,3-dione derivatives. One method involves the reaction of the dione with elemental sulfur and an isothiocyanate, followed by reaction with an active methylene compound like malononitrile. tandfonline.com A notable one-pot sequential synthesis has been developed for producing 2-amino-5-(pyridin-2-yl)thiophenes. beilstein-journals.orgnih.gov This reaction proceeds through the in-situ generation of sulfur ylide-like intermediates, which then undergo intramolecular condensation to form the desired thiophene (B33073) ring. beilstein-journals.orgnih.gov The yields are generally moderate to excellent, depending on the specific substrates used. nih.gov

Table 3: One-Pot Synthesis of Trisubstituted 5-(Pyridin-2-yl)thiophenes

| Isothiocyanate | 1,3-Diketone | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate | Acetylacetone | 2-Amino-N-phenyl-4-acetyl-5-methyl-3-(pyridin-2-ylmethyl)thiophene-3-carboxamide | 92% | nih.gov |

| 4-Chlorophenyl isothiocyanate | Acetylacetone | 2-Amino-N-(4-chlorophenyl)-4-acetyl-5-methyl-3-(pyridin-2-ylmethyl)thiophene-3-carboxamide | 85% | nih.gov |

| Isopropyl isothiocyanate | Acetylacetone | 2-Amino-N-isopropyl-4-acetyl-5-methyl-3-(pyridin-2-ylmethyl)thiophene-3-carboxamide | 68% | nih.gov |

| Phenyl isothiocyanate | 5,5-dimethylcyclohexane-1,3-dione (B117516) | 2-Amino-N-phenyl-4,5,6,7-tetrahydro-7,7-dimethyl-4-oxo-3-(pyridin-2-ylmethyl)benzo[b]thiophene-3-carboxamide | 25% | nih.gov |

Synthesis of Natural Product Analogues

Cyclohexane-1,3-diones are considered excellent starting materials for the synthesis of natural products and their analogues. google.com Many natural phytotoxins, such as those produced by the bottle brush plant (Callistemon citrinus), contain a triketone structure derived from a cyclohexane-1,3-dione core. chesci.com Research has focused on synthesizing congeners of natural products from Peperomia species that feature a 2-acyl-cyclohexane-1,3-dione skeleton to study their herbicidal properties. nih.gov

The structure of this compound, which combines the cyclohexane-1,3-dione unit with a pyridine ring—a common heterocycle in alkaloids—makes it a particularly interesting precursor for creating novel analogues of natural products. This allows for the development of new chemical entities with potentially enhanced or modified biological activities. google.com

Role in Polymer Chemistry (e.g., diol derivatives)

While not a conventional monomer itself, this compound can be readily converted into derivatives suitable for polymerization. A key strategy involves the chemical reduction of the two carbonyl groups to form the corresponding diol, 5-pyridin-2-ylcyclohexane-1,3-diol.

Such diol substrates are promising monomers for creating new polymers. bath.ac.uk For example, diols are fundamental building blocks in step-growth polymerization to produce polyesters (through reaction with dicarboxylic acids) and polyurethanes (through reaction with diisocyanates). The resulting polymers would incorporate the pyridyl-cyclohexane moiety directly into the polymer backbone, which could impart unique properties such as improved thermal stability, specific solubility characteristics, or the ability to coordinate with metal ions. The synthesis of polymers like poly(ester amide)s (PEAs) from various diol monomers has been demonstrated, highlighting the potential for creating advanced materials with controlled chemical and physical properties. researchgate.net

Potential Applications in Material Science

The unique molecular architecture of this compound, which combines a pyridine moiety with a β-diketone system, suggests its potential for use in the development of advanced materials, particularly as an intermediate for Organic Light-Emitting Diodes (OLEDs).

OLED Intermediates

The development of novel materials for various layers in OLEDs, such as charge-transporting and light-emitting layers, is crucial for improving device performance. mdpi.com Pyridine derivatives are of significant interest for these applications due to their electronic properties. mdpi.comoled-info.com

Compounds incorporating pyridine rings have been successfully utilized in the design of host materials and electron-transporting layers (ETLs) for highly efficient phosphorescent OLEDs. researchgate.net For instance, pyridine-containing triphenylbenzene derivatives have demonstrated high electron mobility and high triplet energy levels, which are desirable characteristics for ETL materials. researchgate.net The presence of the pyridine unit in these materials contributes to improved electron injection and transport, as well as the confinement of charge carriers within the emissive layer. researchgate.net

Furthermore, the combination of electron-donating and electron-accepting fragments within a single molecule is a common strategy for creating bipolar host materials for OLEDs. mdpi.com The pyridine moiety can act as an electron-accepting unit. mdpi.com By functionalizing molecules with pyridine, it is possible to develop materials with tailored electronic properties suitable for OLED applications. mdpi.com For example, carbazolyl-pyridinyl derivatives have been investigated as potential host materials for green OLEDs. mdpi.com

Given these precedents, this compound can be considered a valuable intermediate for the synthesis of more complex pyridine-containing molecules for OLEDs. The cyclohexane-1,3-dione portion of the molecule offers a reactive handle for further chemical modifications, allowing for the construction of larger, conjugated systems with specific electronic and photophysical properties.

Pyridine-functionalized β-diketones, which share structural similarities with the subject compound, have been used to create coordination compounds with luminescent properties. ucm.es These materials, particularly those involving zinc(II) coordination, have been identified as promising candidates for bifunctional materials, exhibiting both mesomorphic (liquid crystal) and luminescent behaviors. ucm.es This suggests that derivatives of this compound could also serve as ligands for the synthesis of luminescent metal complexes with potential applications in lighting and display technologies.

The broader class of 1,5-diketones, which are structurally related to this compound, are recognized as key intermediates in the synthesis of various heterocyclic compounds with applications in functional materials chemistry. nih.govacs.org These diketones can be used to construct pyridine-based molecules that serve as building blocks for photosensitizers and chemosensors. nih.govacs.org

The versatility of the cyclohexane-1,3-dione scaffold is well-established in organic synthesis. researchgate.netgoogle.com It serves as a precursor for a wide array of biologically active compounds and complex molecular architectures. researchgate.netgoogle.com This inherent reactivity, combined with the electronic characteristics of the pyridine ring, positions this compound as a promising starting material for the development of novel organic electronic materials.

Future Research Directions

Development of Novel Asymmetric Synthesis Methods for 5-Pyridin-2-ylcyclohexane-1,3-dione Derivatives

The synthesis of enantiomerically pure derivatives of this compound is a critical step towards their application in areas such as chiral catalysis and medicinal chemistry. Future research should focus on the development of novel asymmetric synthetic methods to control the stereochemistry at the C5 position.

Organocatalysis stands out as a particularly promising avenue. Chiral primary and secondary amines, derived from cinchona alkaloids or other chiral scaffolds, could be employed to catalyze the asymmetric Michael addition of precursors to form the chiral cyclohexane-1,3-dione ring. The development of bifunctional organocatalysts, possessing both a Brønsted acid and a Lewis base site, could offer enhanced stereocontrol by simultaneously activating both the nucleophile and the electrophile.

In addition to organocatalysis, the use of chiral transition metal complexes warrants investigation. Catalysts based on rhodium, palladium, or copper, in conjunction with chiral ligands, could facilitate the enantioselective synthesis of this compound. chemsoc.org.cn The pyridine (B92270) nitrogen of the substrate itself could act as a coordinating group, potentially influencing the stereochemical outcome of the reaction.

Furthermore, biocatalysis presents a green and highly selective alternative. magtech.com.cnnih.gov The use of enzymes, such as ene-reductases or hydrolases, in whole-cell systems or as isolated enzymes, could enable the production of highly enantiopure this compound and its derivatives under mild reaction conditions.

A comparative summary of potential asymmetric synthesis approaches is presented in Table 1.

Table 1: Potential Asymmetric Synthesis Methods for this compound Derivatives

| Catalytic System | Potential Advantages | Key Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, mild conditions, readily available catalysts. | Design of bifunctional catalysts to overcome potential inhibition by the pyridine nitrogen. |

| Chiral Metal Catalysis | High turnover numbers, potential for novel reactivity. chemsoc.org.cn | Exploration of ligands that can effectively control the stereochemistry in the presence of a coordinating substrate. diva-portal.org |

Exploration of Under-investigated Chemical Transformations

The reactivity of this compound has not been fully explored. Future research should venture into under-investigated chemical transformations to unlock new synthetic pathways and access novel molecular architectures.

Multicomponent reactions (MCRs) involving this compound are a largely untapped area. magtech.com.cn These reactions, where three or more reactants combine in a single step, could provide rapid access to complex heterocyclic systems incorporating the pyridylcyclohexanedione scaffold. The development of novel MCRs could lead to the discovery of new biologically active compounds.

Cycloaddition reactions also represent a promising frontier. The dicarbonyl moiety can be transformed into various reactive intermediates suitable for cycloadditions. For example, conversion to an enamine or enone would allow for [4+2] or [3+2] cycloadditions, leading to the formation of fused or spirocyclic ring systems. acs.orgmdpi.com The influence of the pyridine ring on the regioselectivity and stereoselectivity of these reactions is a key area for investigation.

Furthermore, modern synthetic methods such as C-H activation and photoredox catalysis have the potential to enable novel transformations. C-H activation strategies could allow for the direct functionalization of the pyridine or cyclohexane (B81311) rings, bypassing the need for pre-functionalized starting materials. nih.govnih.gov Photoredox catalysis, using ruthenium or iridium complexes, could open up new avenues for radical-based reactions, such as alkylation or arylation, under mild conditions. beilstein-journals.orgnih.govresearchgate.netscispace.comrsc.org

Table 2: Under-investigated Chemical Transformations of this compound

| Reaction Type | Potential Outcome | Key Research Question |

|---|---|---|

| Multicomponent Reactions | Rapid synthesis of complex heterocyclic scaffolds. | What novel MCRs can be developed using this substrate? |

| Cycloaddition Reactions | Access to fused and spirocyclic ring systems. acs.orgmdpi.com | How does the pyridine ring influence the stereochemical outcome? |

| C-H Activation | Direct functionalization of the core scaffold. nih.govnih.gov | Can selective C-H activation be achieved at different positions? |

Advanced Computational Modeling for Predictive Reactivity and Tautomerism

The tautomeric equilibrium of β-dicarbonyl compounds is a well-known phenomenon that significantly influences their reactivity. For this compound, the presence of the pyridine ring introduces additional complexity to its tautomeric landscape. Advanced computational modeling can provide invaluable insights into the relative stabilities of different tautomers and predict the compound's reactivity.